molecular formula C10H13BrClN B2782265 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909318-84-8

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2782265
CAS No.: 1909318-84-8
M. Wt: 262.58
InChI Key: HTAPBANNDYAPSX-UHFFFAOYSA-N
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Description

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride: is a chemical compound with the molecular formula C10H13BrN·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then heated to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular signaling and regulation. The bromine atom in the compound may play a crucial role in its biological activity by facilitating interactions with target proteins .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom at the 7th position and the methyl group at the 8th position makes 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPBANNDYAPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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